molecular formula C12H20FNO2 B13508792 Tert-butyl 5-fluoro-3-azabicyclo[3.2.1]octane-1-carboxylate

Tert-butyl 5-fluoro-3-azabicyclo[3.2.1]octane-1-carboxylate

Cat. No.: B13508792
M. Wt: 229.29 g/mol
InChI Key: ZJWVZTWHIWKGBW-UHFFFAOYSA-N
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Description

Tert-butyl 5-fluoro-3-azabicyclo[321]octane-1-carboxylate is a complex organic compound that belongs to the class of azabicyclo compounds These compounds are characterized by their bicyclic structure containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-fluoro-3-azabicyclo[3.2.1]octane-1-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . This process can be achieved through various methodologies, including the use of acyclic starting materials that contain the required stereochemical information for the formation of the bicyclic scaffold . Another approach involves the desymmetrization of achiral tropinone derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods are often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-fluoro-3-azabicyclo[3.2.1]octane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .

Mechanism of Action

The mechanism of action of tert-butyl 5-fluoro-3-azabicyclo[3.2.1]octane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Properties

Molecular Formula

C12H20FNO2

Molecular Weight

229.29 g/mol

IUPAC Name

tert-butyl 5-fluoro-3-azabicyclo[3.2.1]octane-1-carboxylate

InChI

InChI=1S/C12H20FNO2/c1-10(2,3)16-9(15)11-4-5-12(13,6-11)8-14-7-11/h14H,4-8H2,1-3H3

InChI Key

ZJWVZTWHIWKGBW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C12CCC(C1)(CNC2)F

Origin of Product

United States

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